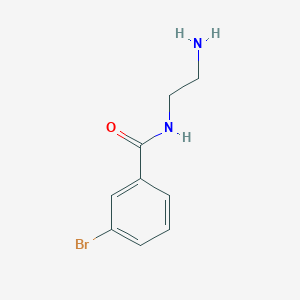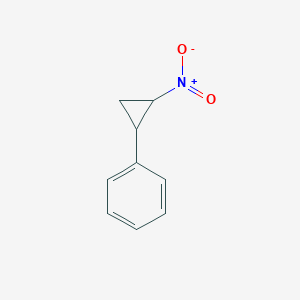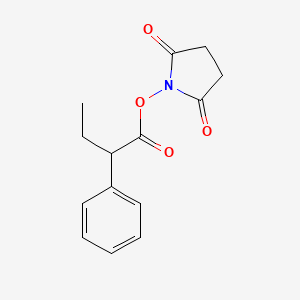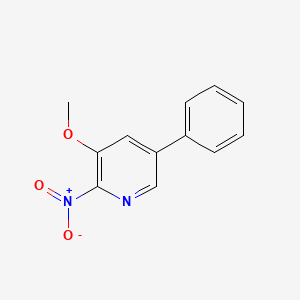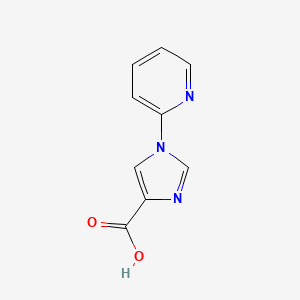
1-(pyridin-2-yl)-1H-imidazole-4-carboxylic acid
描述
1-(Pyridin-2-yl)-1H-imidazole-4-carboxylic acid is a heterocyclic compound that features both pyridine and imidazole rings
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(pyridin-2-yl)-1H-imidazole-4-carboxylic acid typically involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions. For instance, the formation of N-(pyridin-2-yl)amides can be achieved in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions . Another method involves the use of ethyl acetate and TBHP for one-pot tandem cyclization/bromination to form imidazopyridines .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.
化学反应分析
Types of Reactions: 1-(Pyridin-2-yl)-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often facilitated by the presence of electron-withdrawing groups.
Common Reagents and Conditions:
Oxidation: mCPBA in an organic solvent like dichloromethane.
Reduction: NaBH4 in ethanol or methanol.
Substitution: Trimethylsilyl cyanide (TMSCN) in the presence of a base.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学研究应用
1-(Pyridin-2-yl)-1H-imidazole-4-carboxylic acid has diverse applications in scientific research:
作用机制
The mechanism of action of 1-(pyridin-2-yl)-1H-imidazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s heterocyclic structure allows it to form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity . Specific pathways and targets may include inhibition of enzymes involved in bacterial cell wall synthesis or modulation of receptor activity in human cells .
相似化合物的比较
N-(Pyridin-2-yl)amides: These compounds share the pyridine moiety and have similar biological activities.
Imidazo[1,2-a]pyridines: These compounds are structurally related and have been studied for their medicinal properties.
Uniqueness: 1-(Pyridin-2-yl)-1H-imidazole-4-carboxylic acid is unique due to its specific combination of pyridine and imidazole rings, which confer distinct chemical reactivity and biological activity. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in both research and industrial applications .
属性
IUPAC Name |
1-pyridin-2-ylimidazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-9(14)7-5-12(6-11-7)8-3-1-2-4-10-8/h1-6H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDNOJXKFRTFKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C=C(N=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Thia-2-azaspiro[3.5]nonane hemioxalate](/img/structure/B3105255.png)
![Tert-butyl N-[3-(aminomethyl)cyclopentyl]carbamate](/img/structure/B3105271.png)
![6,6-Dioxo-6-thia-1-azaspiro[3.3]heptane hemioxalate](/img/structure/B3105277.png)
![2-Oxa-6-azaspiro[3.5]nonane hemioxalate](/img/structure/B3105281.png)
![Tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate hemioxalate](/img/structure/B3105293.png)
![Tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate hemioxalate](/img/structure/B3105301.png)
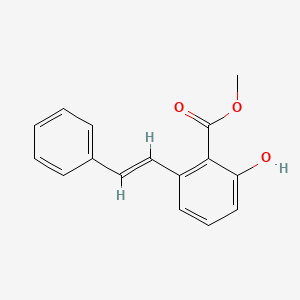
![4-Methyl-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide](/img/structure/B3105319.png)
